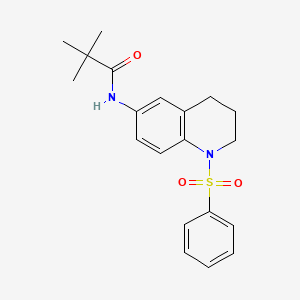
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a complex organic compound. It contains a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further linked to a pivalamide group . Pivalamide itself is a simple amide substituted with a tert-butyl group having the chemical formula: tBu-CO-NH2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using quantum chemical methods with hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets . These methods can provide detailed information about the geometric parameters and vibrational frequencies of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using spectroscopic techniques and quantum chemical studies . These methods can provide information about the vibrational frequencies, total dipole moment, static total and anisotropy of polarizability, and static first hyperpolarizability values .Wissenschaftliche Forschungsanwendungen
1. Histone Deacetylase Inhibition in Cancer Therapy
A study by Liu et al. (2015) developed a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, showing potent histone deacetylase (HDAC) inhibition. These compounds were cytotoxic to prostate cancer cells and demonstrated significant anti-HDAC and antiproliferative activity, suggesting their potential as prostate cancer inhibitors (Liu et al., 2015).
2. Synthesis of Bioactive Compounds
Mons et al. (2014) reported the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines using asymmetric Pictet-Spengler reactions, leading to the synthesis of natural products and biologically active compounds like (R)-crispine A and (R)-almorexant (Mons et al., 2014).
3. Metal-Free Synthesis of Quinolin-2-ones
Liu et al. (2013) described a novel, metal-free synthesis approach for 3-arylquinolin-2-one compounds. This method features oxidative C(sp(2))-C(sp(2)) bond formation and a 1,2-aryl migration, highlighting a new avenue for synthesizing these compounds (Liu et al., 2013).
4. Sulfonylation of Unactivated C(sp(3))-H Bonds
Rao et al. (2015) explored a Pd(II)-catalyzed sulfonylation of unactivated C(sp(3))-H bonds, demonstrating a broad range of applications in modifying complex molecules. This highlights the versatility of sulfonylation in organic synthesis (Rao et al., 2015).
5. Synthesis of Phenylethanolamine N-Methyltransferase Inhibitors
Grunewald et al. (2005) synthesized 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), suggesting their utility in developing new pharmaceutical agents (Grunewald et al., 2005).
Zukünftige Richtungen
The future directions for research on “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” could involve further exploration of its potential biological activities. For instance, related compounds have been found to inhibit the NLRP3 inflammasome, suggesting potential applications in the treatment of neuroinflammatory diseases . Further studies could also explore the synthesis of more potent and diversified NLRP3 antagonists .
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit the nlrp3 inflammasome , a protein complex involved in the immune response. The NLRP3 inflammasome plays a crucial role in the production of proinflammatory cytokines, contributing to the inflammatory response in various diseases .
Mode of Action
Based on its structural similarity to other nlrp3 inflammasome inhibitors , it can be hypothesized that it might interact with the NLRP3 inflammasome, inhibiting its activation and subsequent production of proinflammatory cytokines.
Biochemical Pathways
Given its potential role as an nlrp3 inflammasome inhibitor , it may impact the inflammatory response pathways. Inhibition of the NLRP3 inflammasome can prevent the production of proinflammatory cytokines, thereby modulating the inflammatory response.
Result of Action
If it acts as an nlrp3 inflammasome inhibitor , it could potentially reduce the production of proinflammatory cytokines, thereby modulating the inflammatory response in various diseases.
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-11-12-18-15(14-16)8-7-13-22(18)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHONPJURDXLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


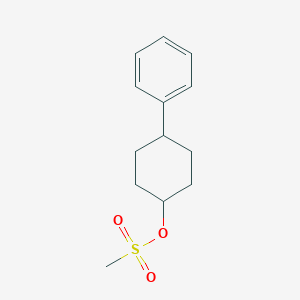
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)

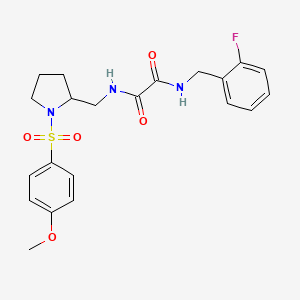
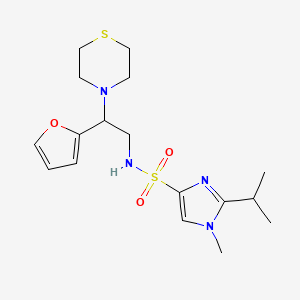
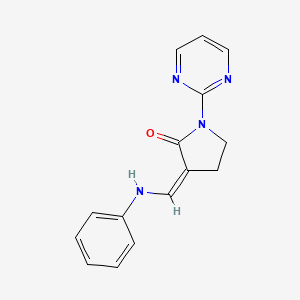
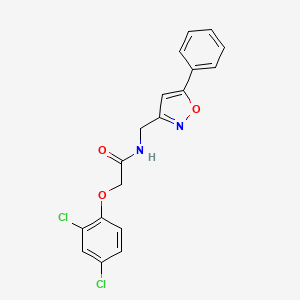
![5-Benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917193.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2917197.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2917199.png)
![ethyl 2-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate](/img/structure/B2917201.png)